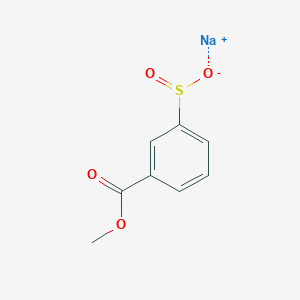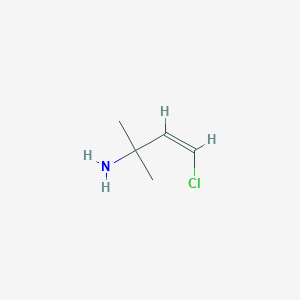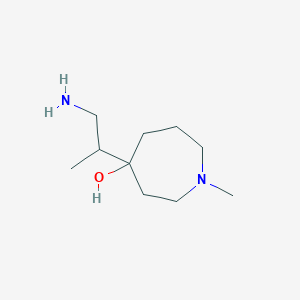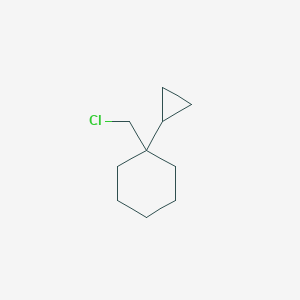![molecular formula C18H29NO2 B13187601 tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the tert-butyl ester: The reaction begins with the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the ester intermediate.
Substitution on the phenyl ring: The isopropyl group is introduced onto the phenyl ring through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-amino-2,2-dimethylpropanoate: Lacks the phenyl group, making it less hydrophobic.
tert-Butyl 3-amino-3-phenylpropanoate: Lacks the isopropyl group, affecting its steric properties.
tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate: Has a methyl group instead of an isopropyl group, altering its electronic properties.
Uniqueness
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate is unique due to the combination of its tert-butyl, amino, and isopropyl-substituted phenyl groups. This unique structure imparts specific steric and electronic properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H29NO2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-2,2-dimethyl-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C18H29NO2/c1-12(2)13-8-10-14(11-9-13)15(19)18(6,7)16(20)21-17(3,4)5/h8-12,15H,19H2,1-7H3 |
Clave InChI |
XGGKOOXAKVAQTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


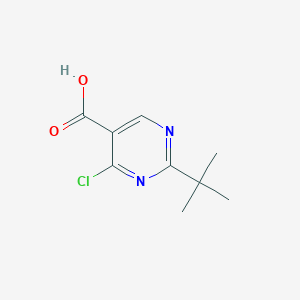
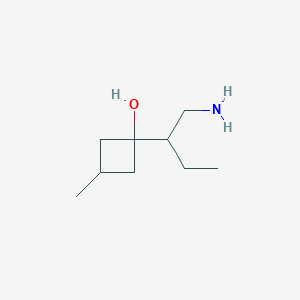
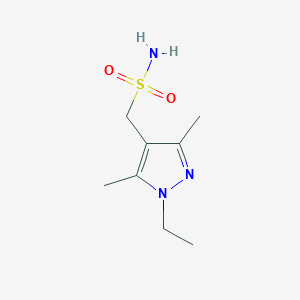
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
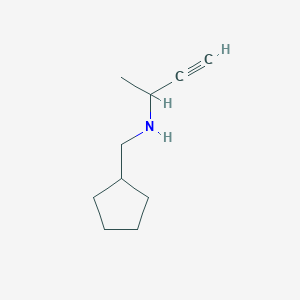

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
